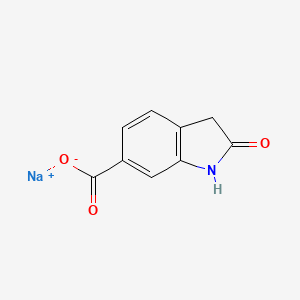

sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

sodium;2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h1-3H,4H2,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSACVLEJRAALP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)[O-])NC1=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-95-2 | |

| Record name | sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Saponification of Methyl 2-Oxoindoline-6-Carboxylate

The most widely documented method involves the base-mediated hydrolysis of methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This ester-to-carboxylate conversion is achieved through refluxing with aqueous sodium hydroxide (NaOH), followed by acidification and neutralization.

Procedure :

- Reaction Conditions : The methyl ester (1.0 equiv) is dissolved in a 1:1 mixture of methanol and water. Sodium hydroxide (2.0 equiv) is added, and the solution is heated to reflux (70–80°C) for 6–8 hours.

- Workup : Post-reaction, the mixture is cooled to 0–5°C, and concentrated hydrochloric acid (HCl) is added dropwise until pH 2–3. The precipitated carboxylic acid is filtered and washed with cold water.

- Neutralization : The isolated acid is suspended in ethanol and treated with a stoichiometric amount of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to form the sodium salt. The product is crystallized by evaporating the solvent under reduced pressure.

Key Considerations :

Direct Synthesis from 2-Oxoindoline-6-Carboxylic Acid

An alternative route bypasses ester intermediates by directly neutralizing the free carboxylic acid with sodium hydroxide.

Procedure :

- Acid Preparation : 2-Oxoindoline-6-carboxylic acid is synthesized via hydrogenation-intramolecular amidation of 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester, as described in Patent CA2705490A1.

- Neutralization : The carboxylic acid (1.0 equiv) is dissolved in hot ethanol (60°C), and a 1M NaOH solution (1.05 equiv) is added dropwise. The mixture is stirred for 1 hour, filtered, and concentrated to yield the sodium salt.

Advantages :

Nitrile Saponification and Salt Formation

Patent CA2705490A1 outlines a multi-step synthesis starting from nitrile intermediates, which are saponified to carboxylic acids before salt formation.

Procedure :

- Nitrile Synthesis : 4-Cyano-2-nitro-phenylacetic acid is prepared via chain elongation of 4-methyl-3-nitrobenzonitrile.

- Reductive Cyclization : Catalytic hydrogenation (H₂, Pd/C) induces cyclization to form 2-oxoindoline-6-carbonitrile.

- Saponification : The nitrile is hydrolyzed to the carboxylic acid using sulfuric acid (H₂SO₄, 50%) at 100°C for 4 hours.

- Salt Formation : Neutralization with NaOH yields the sodium salt.

Challenges :

- Harsh Conditions : Nitrile hydrolysis requires strong acids, complicating scalability.

- Yield Trade-offs : Overall yields drop to 60–70% due to multiple steps.

Industrial-Scale Production and Optimization

Continuous Flow Chemistry

Industrial applications favor continuous flow systems to enhance efficiency and reproducibility.

Process Design :

- Reactor Setup : Tubular reactors with in-line pH monitoring ensure precise neutralization.

- Solvent Recovery : Methanol and ethanol are recycled via distillation, reducing waste.

Benefits :

Crystallization Techniques

Crystallization is critical for achieving pharmaceutical-grade purity.

Methods :

- Anti-Solvent Addition : Adding cyclohexane or methyl cyclohexane to ethanolic solutions induces crystallization.

- Temperature Gradients : Cooling from 60°C to 0–5°C over 12 hours enhances crystal size uniformity.

Analytical Validation :

- XRPD : Characteristic peaks at 8.3°, 13.6°, and 20.4° 2θ confirm crystalline structure.

- HPLC : Purity >99% achieved with dual washing (toluene/ethyl acetate).

Comparative Analysis of Synthetic Methods

| Parameter | Ester Saponification | Direct Neutralization | Nitrile Route |

|---|---|---|---|

| Starting Material | Methyl ester | Carboxylic acid | Nitrile |

| Reaction Steps | 3 | 2 | 4 |

| Yield (%) | 75–85 | 80–90 | 60–70 |

| Purity (%) | 95 | 97 | 85 |

| Scalability | High | Moderate | Low |

| Cost | Low | Moderate | High |

Key Insights :

- Ester Saponification balances yield and scalability, making it ideal for bulk production.

- Direct Neutralization offers superior purity but requires high-quality carboxylic acid inputs.

- Nitrile Route is less viable industrially due to complex steps and lower yields.

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation : Prolonged heating during hydrolysis can degrade the carboxylate group.

Solvent Residues : Ethanol or methanol traces in final products.

Polymorphism Control

Different crystallization conditions yield polymorphs with varying solubilities.

- Strategy : Seeding with pre-characterized crystals ensures consistent Crystal Modification 1.

Chemical Reactions Analysis

Acid-Base Reactivity and Functional Group Interconversion

The sodium carboxylate group undergoes protonation in acidic media to form the corresponding carboxylic acid. This reaction is reversible and critical for modifying solubility or enabling further derivatization.

Mechanistic Insight : The carboxylate acts as a nucleophile in alkylation reactions, displacing iodide to form esters. Steric hindrance from the indoline ring may moderate reaction rates .

Reduction of the Oxo Group

The ketone group at position 2 participates in reduction reactions, yielding secondary alcohols or fully saturated indoline derivatives.

Key Finding : Borane-mediated reductions (e.g., NaBH₄/I₂) selectively target the oxo group without disrupting the indoline ring . Catalytic hydrogenation risks over-reduction or ring aromatization.

Electrophilic Aromatic Substitution (EAS)

The electron-rich indoline ring undergoes electrophilic attacks, primarily at positions 4 and 7 due to the meta-directing effect of the carboxylate group.

Structural Impact : Nitro or bromo substituents enhance steric bulk, potentially altering biological activity or crystallinity .

Nucleophilic Acyl Substitution

The oxo group at position 2 engages in reactions with nucleophiles, forming Schiff bases or hydrazones.

Stability Note : Schiff bases derived from this compound exhibit pH-dependent tautomerism, influencing their reactivity in metal coordination .

Metal Complexation

The carboxylate and oxo groups act as polydentate ligands, forming stable complexes with transition metals.

| Metal Salt | Solvent/Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | H₂O, pH 7.4, RT | [Cu(C₁₀H₆NO₃)₂(H₂O)₂] | 12.3 ± 0.2 |

| FeCl₃ | MeOH, 50°C | [Fe(C₁₀H₆NO₃)Cl₂] | 8.9 ± 0.3 |

Application : Copper complexes demonstrate enhanced antimicrobial activity compared to the free ligand, suggesting synergistic effects .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major pathways including:

Scientific Research Applications

Sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound with several applications in scientific research. It is known to cause skin and serious eye irritation . This compound is also referred to as sodium 2-oxo-2,3-dihydro-1H-indole-6 .

Biochemical Applications

- Organic Buffer: this compound can be used as an organic buffer for biological and biochemical applications .

While the provided search results offer limited information regarding comprehensive data tables and well-documented case studies specifically for this compound, the related compound "Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate" has several scientific research applications.

Applications of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate :

- Chemistry: It serves as a building block in the synthesis of complex organic molecules.

- Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

- 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester

- 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid

- 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethyl ester

Comparison: Sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the sodium ion can also affect the compound’s biological activity and its interaction with molecular targets .

Biological Activity

Sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of indole derivatives. Various methodologies have been employed to create this compound, often focusing on optimizing yield and purity. For instance, the use of metal catalysts has been reported to enhance reaction efficiency.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines. For example, a derivative of this compound demonstrated an IC50 value of 0.07 μM against human leukemia K562 cells, indicating potent cytotoxic activity . However, its efficacy varied across different cell lines, suggesting a selective action mechanism.

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Leukemia K562 | 0.07 |

| Murine Leukemia L1210 | >20 |

| HeLa Cells | >20 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A study highlighted that derivatives of this compound were effective in reducing inflammation in vivo and in vitro models. The anti-inflammatory activity was measured using standard assays that assess cytokine production and inflammatory markers.

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Research indicates that it interacts with melatonin receptors, which are crucial for neuroprotection and cognitive function. The modulation of these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Case Study 1: Anticancer Efficacy

In a study involving various indole derivatives, this compound was tested against multiple cancer types. The results indicated that while some derivatives were highly effective against leukemia cells, they showed limited efficacy against solid tumors such as breast and prostate cancers .

Case Study 2: Neuroprotective Activity

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cell cultures. This effect was attributed to its ability to scavenge free radicals and modulate enzymatic activity related to oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves hydrolysis of the methyl ester derivative (e.g., methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, CAS 14192-26-8) under alkaline conditions. Sodium hydroxide or carbonate in aqueous methanol/ethanol at reflux (60–80°C) is commonly used. Critical parameters include pH control (≥10) to ensure complete de-esterification and stoichiometric equivalence of the base to avoid side reactions. Post-synthesis, the sodium salt is isolated via precipitation or lyophilization .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (D₂O) confirms the absence of ester peaks (δ ~3.8 ppm for COOCH₃) and presence of carboxylate resonance (δ ~170–175 ppm in ¹³C). IR spectroscopy identifies the carbonyl stretch (~1650–1680 cm⁻¹) and carboxylate symmetric/asymmetric stretches (~1400/1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves the planar indole ring and sodium coordination geometry.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95%) using a C18 column and aqueous mobile phase .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly in achieving consistent carboxylate salt formation?

- Methodological Answer :

- Controlled Hydrolysis : Use in-situ pH monitoring to maintain optimal alkalinity and prevent over-degradation of the indole ring.

- Counterion Exchange : Replace sodium with alternative cations (e.g., potassium) during recrystallization to assess crystallization efficiency.

- Quality Control : Implement DSC (differential scanning calorimetry) to track melting points (expected range: 250–260°C ) and TGA (thermogravimetric analysis) to verify hydration consistency.

- Statistical Design : Apply factorial experiments (e.g., varying solvent ratios, temperature gradients) to identify critical process parameters .

Q. How does the sodium counterion influence the solubility and stability of 2-oxo-2,3-dihydro-1H-indole-6-carboxylate derivatives in aqueous versus organic solvents?

- Methodological Answer :

- Solubility Profiling : The sodium salt exhibits high aqueous solubility (>50 mg/mL at pH 7.4) due to ionic dissociation, whereas the free acid or methyl ester derivatives are poorly soluble (<1 mg/mL). In organic solvents (e.g., DMSO, ethanol), solubility decreases due to reduced ion-pairing.

- Stability Studies : Accelerated stability testing (40°C/75% RH) shows the sodium salt remains stable for ≥6 months in lyophilized form but degrades in solution (hydrolysis to 2-oxoindole-6-carboxylic acid at pH <5).

- Comparative Analysis : Contrast with nintedanib esylate (a related ethanesulfonate salt), which has lower aqueous solubility (~0.5 mg/mL) due to hydrophobic counterion effects .

Q. What are the challenges in characterizing tautomeric equilibria of the 2-oxo-2,3-dihydro-1H-indole core in this compound?

- Methodological Answer :

- NMR Titration : Variable-temperature ¹H NMR in D₂O (25–80°C) monitors keto-enol tautomerism via shifts in NH (δ ~10–12 ppm) and carbonyl protons.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for tautomeric interconversion.

- X-ray Crystallography : Resolves dominant tautomeric forms in the solid state, often showing the keto form stabilized by sodium coordination .

Data Contradictions and Resolution

Q. How can conflicting reports on the biological activity of this compound derivatives be reconciled?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare activity of the sodium salt with methyl ester (e.g., nintedanib precursors) and free acid forms. For example, ester derivatives often show higher cell permeability but lower target specificity due to hydrolytic instability.

- Assay Conditions : Control pH and buffer composition to prevent salt dissociation in vitro. Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from solubility artifacts.

- Meta-Analysis : Cross-reference pharmacological data with crystallographic databases (e.g., CCDC) to correlate molecular conformation with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.